molecular formula C22H25ClN4O3 B5157985 N'-BENZYL-N-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE

N'-BENZYL-N-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE

Cat. No.: B5157985
M. Wt: 428.9 g/mol
InChI Key: GCTBSFSJEVPEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-BENZYL-N-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-BENZYL-N-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-BENZYL-N-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-BENZYL-N-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-BENZYL-N-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N'-benzyl-N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O3/c23-19-9-5-4-8-18(19)22(30)27-14-12-26(13-15-27)11-10-24-20(28)21(29)25-16-17-6-2-1-3-7-17/h1-9H,10-16H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTBSFSJEVPEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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